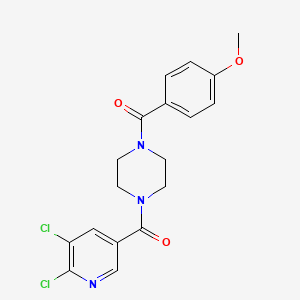

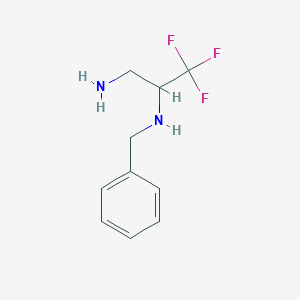

![molecular formula C7H11N3 B2627552 7-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine CAS No. 1630906-29-4](/img/structure/B2627552.png)

7-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Pyrazolo[1,5-a]pyrazines are a type of nitrogen-containing heterocyclic compounds . They are part of a larger family of compounds known as pyrazolopyrimidines . These compounds have been identified as strategic compounds for optical applications due to their tunable photophysical properties .

Synthesis Analysis

The synthesis of similar compounds, such as pyrazolo[1,5-a]pyrimidines, involves simpler and greener synthetic methodologies . The exact synthesis process for “7-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine” is not available in the sources I found.Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyrazines generally consists of a pyrazole ring fused with a pyrazine ring . The exact structure of “this compound” would include a methyl group at the 7th position.Scientific Research Applications

Green Chemistry Applications

One study highlights a green, one-pot, solvent-free synthesis approach for pyrano[2,3-c]-pyrazoles and pyrazolo[1,5-a]pyrimidines, showcasing the efficiency and environmental benefits of this method. This research demonstrates the potential of using similar pyrazolo compounds in sustainable chemical synthesis processes (H. Al-Matar et al., 2010).

Novel Synthetic Pathways

Another study elaborates on the conversions of pyrazolo derivatives by action of phosphorus compounds, leading to the formation of various heterocyclic frameworks. This work underlines the versatility of pyrazolo compounds in synthesizing novel heterocyclic structures with potential biological and material applications (B. M. Khutova et al., 2012).

Chemical Diversity and Novel Heterocycles

Research into "Heteroaromatic Rings of the Future" has identified unconquered bicyclic heteroaromatic rings, including pyrazolo derivatives, as areas with high potential for expanding chemical diversity and discovering new medicinal compounds. This exploration emphasizes the significance of pyrazolo[1,5-a]pyrazine derivatives in contributing to the expansion of chemical space and the synthesis of innovative heterocyclic compounds (S. Thorimbert et al., 2018).

Synthesis of Functionalized Derivatives

There's also a focus on the synthesis and functionalization of imidazo[1,5-a]pyrazines, demonstrating strategies for regioselective metalation and subsequent functionalization to yield a variety of derivatives. These findings are crucial for the development of new pharmaceuticals and materials with tailored properties (J. Board et al., 2009).

Antimicrobial Activity

A study on the synthesis of 4-arylthio- and 4-alkylthiofunctionalized pyrazolo[1,5-a]pyrazines revealed promising derivatives with antibacterial and antifungal activities. This research suggests the potential of pyrazolo[1,5-a]pyrazine derivatives as bioactive compounds for developing new antimicrobial agents (Yevhenii V. Hrynyshyn et al., 2019).

Future Directions

properties

IUPAC Name |

7-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3/c1-6-4-8-5-7-2-3-9-10(6)7/h2-3,6,8H,4-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFXJRUFJNGIPHJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCC2=CC=NN12 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

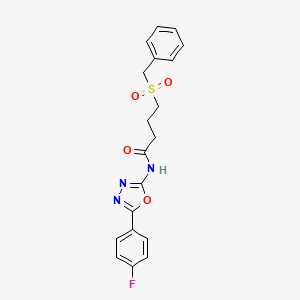

![4-[(E)-(2-ethoxynaphthalen-1-yl)methylideneamino]-1H-1,2,4-triazole-5-thione](/img/structure/B2627471.png)

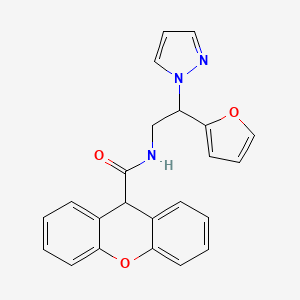

![8-bromo-7-[(2-chlorophenyl)methyl]-3-methyl-1-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2627472.png)

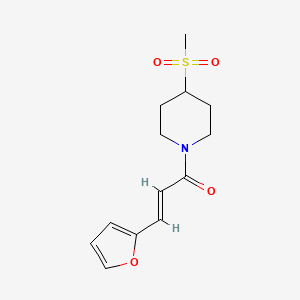

![Ethyl 2-[[2-[(5-ethyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzoate](/img/structure/B2627480.png)

![4-chloro-1-(4-fluorophenyl)-3-methyl-N-[(4-methylphenyl)methyl]pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2627482.png)

![[4-[(Z)-2-Cyano-3-(2-methoxy-4-nitroanilino)-3-oxoprop-1-enyl]phenyl] benzoate](/img/structure/B2627483.png)